molecular formula C17H18N2O4 B1358521 Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 887407-34-3

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B1358521
CAS No.: 887407-34-3
M. Wt: 314.34 g/mol
InChI Key: CFSSPDUGIRSWFA-UHFFFAOYSA-N
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Description

Structural Overview of Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

This compound presents a complex heterocyclic structure with multiple functional groups that contribute to its chemical versatility and potential applications. The compound features a central pyridine ring system substituted with two methyl groups at positions 2 and 6, two methyl ester groups at positions 3 and 5, and a 4-aminophenyl group at position 4 of the pyridine ring. This arrangement creates a highly substituted aromatic system with both electron-donating and electron-withdrawing groups that influence its reactivity and physical properties.

The molecular structure is characterized by the presence of the pyridine nitrogen atom, which provides basic properties to the molecule, while the ester functionalities offer sites for potential hydrolysis or transesterification reactions. The 4-aminophenyl substituent introduces additional nitrogen functionality through the primary amine group, expanding the compound's potential for hydrogen bonding and nucleophilic reactivity. The symmetrical placement of methyl groups at the 2 and 6 positions, along with the ester groups at positions 3 and 5, creates a sterically hindered environment around the central pyridine ring.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₈N₂O₄
Molecular Weight 314.34 g/mol
Chemical Abstracts Service Registry Number 887407-34-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC
International Chemical Identifier InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3
International Chemical Identifier Key CFSSPDUGIRSWFA-UHFFFAOYSA-N

The structural complexity of this compound is further enhanced by the presence of multiple aromatic systems. The central pyridine ring and the pendant phenyl ring create an extended conjugated system, although the conjugation may be limited by the rotational freedom around the carbon-carbon bond connecting the two aromatic rings. The amine functionality on the phenyl ring can participate in resonance with the benzene π-system, potentially affecting the electron density distribution throughout the molecule.

Historical Context and Discovery

The development of pyridine dicarboxylate compounds, including this compound, is rooted in the broader historical evolution of heterocyclic chemistry and pyridine synthesis methodologies. Pyridine itself was first isolated by Thomas Anderson in 1849 from animal bone oil, marking the beginning of systematic studies of nitrogen-containing heterocyclic compounds. The Scottish scientist described pyridine as a colorless liquid with distinctive properties, including high water solubility and ready dissolution in concentrated acids and salts upon heating.

The structural determination of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871, respectively, that pyridine's structure could be derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding laid the groundwork for the development of more complex pyridine derivatives, including dicarboxylate-substituted compounds. The confirmation of pyridine's structure came through reduction experiments to piperidine using sodium in ethanol, establishing the aromatic nature of the heterocyclic ring system.

Arthur Rudolf Hantzsch's landmark synthesis of pyridine derivatives in 1881 marked a significant advancement in the field, providing a methodical approach to creating substituted pyridines. The Hantzsch pyridine synthesis typically employed a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, first producing a dihydropyridine intermediate that was subsequently oxidized to the corresponding pyridine derivative. This synthetic strategy became foundational for the preparation of various substituted pyridines, including those bearing carboxylate functionalities.

The development of industrial pyridine synthesis methods gained momentum in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. The Chichibabin synthesis involved condensation reactions of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. This method provided a practical route to pyridine derivatives, although yields were often limited to approximately 30 percent. The availability of synthetic routes to substituted pyridines enabled the exploration of more complex derivatives, including those with multiple functional groups such as the dicarboxylate compounds.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its representation of multiple important structural motifs and functional group combinations. The compound exemplifies the principles of heteroaromatic chemistry, where the introduction of nitrogen into an aromatic ring system profoundly influences electronic properties, reactivity patterns, and potential applications. The pyridine ring system demonstrates the concept of π-electron delocalization in heterocyclic compounds, with six π-electrons distributed over the ring in a manner that follows Hückel's rule for aromaticity.

The molecular orbital characteristics of pyridine-based compounds, including this dicarboxylate derivative, reflect the unique electronic properties imparted by the nitrogen heteroatom. The nitrogen atom in pyridine contributes one electron to the aromatic π-system while retaining a lone pair of electrons in an sp² orbital that projects outward from the ring plane. This lone pair does not participate in the aromatic system but significantly influences the compound's chemical behavior, providing a site for electrophilic attack and enabling coordination with metal centers or protonation under acidic conditions.

The presence of multiple functional groups in this compound creates opportunities for diverse chemical transformations and applications. The ester functionalities provide sites for hydrolysis to form the corresponding dicarboxylic acid, enabling further derivatization through amide formation, decarboxylation, or other carboxylic acid chemistry. The primary amine group on the phenyl substituent offers nucleophilic reactivity, allowing for acylation, alkylation, or condensation reactions that can modify the compound's properties or incorporate it into larger molecular frameworks.

Table 2: Comparative Analysis of Related Pyridine Dicarboxylate Compounds

Compound Molecular Formula Molecular Weight 4-Position Substituent Chemical Abstracts Service Number
This compound C₁₇H₁₈N₂O₄ 314.34 g/mol 4-aminophenyl 887407-34-3
Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate C₁₇H₁₈N₂O₄ 314.34 g/mol 3-aminophenyl 883291-42-7
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate C₁₈H₁₉NO₅ 329.35 g/mol 4-methoxyphenyl 119789-09-2
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate C₁₇H₁₇NO₄ 299.32 g/mol phenyl 77234-00-5

The significance of this compound in heterocyclic chemistry extends to its potential role as a pharmaceutical intermediate or building block for more complex molecules. The combination of the pyridine ring system with ester and amine functionalities provides a versatile platform for medicinal chemistry applications, where modifications to these functional groups can lead to compounds with biological activity. The structural features present in this molecule are commonly found in pharmaceutically active compounds, making it a valuable synthetic target and intermediate.

Position in Pyridine Dicarboxylate Family of Compounds

Within the pyridine dicarboxylate family of compounds, this compound represents a highly substituted derivative that demonstrates the structural diversity achievable within this chemical class. The parent compound of this family, pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid), consists of a pyridine ring bearing carboxylic acid groups at positions 3 and 5. This fundamental structure serves as the foundation for numerous derivatives created through esterification of the carboxylic acids and substitution at various positions on the pyridine ring.

The systematic variation of substituents in pyridine dicarboxylate compounds reveals structure-activity relationships and enables the fine-tuning of molecular properties. Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, with a molecular weight of 299.32 grams per mole, represents the direct precursor to the aminophenyl derivative, differing only in the absence of the amino group on the phenyl ring. This comparison highlights how the introduction of functional groups can modify molecular properties while maintaining the core structural framework.

The methoxyphenyl analog, dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, with a molecular weight of 329.35 grams per mole, demonstrates how electron-donating substituents on the phenyl ring can be varied. The methoxy group provides electron donation through resonance effects, contrasting with the amino group's stronger electron-donating and hydrogen-bonding capabilities. These structural variations allow for systematic exploration of how different substituents influence molecular behavior and potential applications.

Table 3: Structural Features Across the Pyridine Dicarboxylate Family

Structural Feature Dimethyl 4-(4-aminophenyl) Derivative Dimethyl 4-(4-methoxyphenyl) Derivative Dimethyl 4-phenyl Derivative Dinicotinic Acid
Core Ring System Pyridine Pyridine Pyridine Pyridine
2,6-Substitution Dimethyl Dimethyl Dimethyl Hydrogen
3,5-Functionality Dimethyl ester Dimethyl ester Dimethyl ester Carboxylic acid
4-Position Group 4-aminophenyl 4-methoxyphenyl phenyl Hydrogen
Heteroatoms N (pyridine), N (amine), O (esters) N (pyridine), O (methoxy, esters) N (pyridine), O (esters) N (pyridine), O (acids)

The dihydropyridine derivatives, such as dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, represent reduced forms of the pyridine dicarboxylates. These compounds, with their disrupted aromaticity due to the presence of saturated carbons in the ring, exhibit different chemical and biological properties compared to their fully aromatic counterparts. The dihydropyridine structure is particularly significant in medicinal chemistry, where compounds of this type have found applications as calcium channel blockers and other therapeutic agents.

The positional isomers within the aminophenyl series further illustrate the structural diversity possible within this compound family. Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, bearing the amino group at the meta position of the phenyl ring, shares the same molecular formula and weight as the para-substituted derivative but exhibits different electronic and steric properties. This isomerism demonstrates how subtle changes in substitution patterns can lead to compounds with potentially different reactivity profiles and applications.

The ethyl ester variants, such as diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, represent another dimension of structural variation within the family. The replacement of methyl esters with ethyl esters affects molecular size, lipophilicity, and potentially the rate of ester hydrolysis, providing additional tools for optimizing molecular properties for specific applications. These ester variations allow for systematic studies of how ester chain length influences compound behavior in various chemical and biological systems.

Properties

IUPAC Name

dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSPDUGIRSWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157831
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
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Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-34-3
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

This method involves a cyclocondensation reaction between the aldehyde (4-aminobenzaldehyde), two equivalents of β-ketoester (e.g., methyl acetoacetate), and ammonia or ammonium acetate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via formation of intermediates that cyclize to form the dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine derivative.

Typical reaction conditions:

Parameter Condition
Solvent Ethanol, Methanol
Temperature 60–80 °C
Reaction time 15–180 minutes
Molar ratios Aldehyde: β-ketoester: Ammonia ≈ 1:2:1.5
Catalyst Often none or mild acid/base

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%) confirmed by HPLC or NMR analysis.

Introduction of Dimethyl Groups and Esterification

The methyl groups at the 2 and 6 positions of the pyridine ring are typically introduced via the β-ketoester components (e.g., methyl acetoacetate), which inherently contain methyl substituents. Esterification is achieved by using methyl esters of acetoacetic acid as starting materials, ensuring that the carboxyl groups at positions 3 and 5 are present as dimethyl esters in the final compound.

Amination and Substitution

The 4-aminophenyl substituent is introduced primarily through the use of 4-aminobenzaldehyde as the aldehyde component in the Hantzsch synthesis. This direct incorporation avoids the need for post-synthetic amination. Alternatively, nucleophilic substitution reactions can be employed to introduce the aminophenyl group onto a pre-formed pyridine ring, but this is less common due to lower yields and more complex purification.

Industrial and Optimized Preparation Methods

In industrial settings, the synthesis is optimized for higher yield and purity through:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Optimization of solvent systems, sometimes employing polar aprotic solvents like dimethylformamide (DMF) to enhance regioselectivity.
  • Careful control of pH and temperature to minimize byproducts such as open-chain intermediates.
  • High-throughput catalyst screening to identify efficient catalysts for the cyclocondensation and oxidation steps.
  • Advanced purification techniques including crystallization under controlled conditions and chromatographic separation to remove isomeric impurities.

Reaction Mechanism and Key Steps

Cyclocondensation

The aldehyde reacts with two equivalents of β-ketoester and ammonia to form a dihydropyridine intermediate. This step involves:

  • Formation of an enamine intermediate from the β-ketoester and ammonia.
  • Aldol condensation with the aldehyde.
  • Cyclization to form the dihydropyridine ring.

Oxidation

The dihydropyridine intermediate is oxidized to the aromatic pyridine ring. This can be achieved chemically using mild oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions, or enzymatically via laccase-catalyzed oxidation for greener synthesis.

Purification and Characterization

The final product is isolated by recrystallization or chromatography. Structural characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • X-ray crystallography to resolve structural ambiguities such as dihedral angles and hydrogen bonding patterns between the pyridine and aminophenyl rings.

Summary of Preparation Methods in Tabular Form

Step Reagents/Conditions Outcome/Notes
Pyridine ring formation 4-aminobenzaldehyde, methyl acetoacetate, NH3, EtOH Cyclocondensation forming dihydropyridine ring
Oxidation H2O2, KMnO4, or laccase enzyme Aromatization to pyridine ring
Esterification Methyl acetoacetate as β-ketoester Dimethyl ester groups at positions 3 and 5
Aminophenyl introduction Via 4-aminobenzaldehyde aldehyde component Direct incorporation of 4-aminophenyl group
Purification Recrystallization, chromatography High purity product (>95%)
Characterization NMR, HPLC, X-ray crystallography Structural confirmation and purity analysis

Research Findings and Optimization Notes

  • Use of 4-aminobenzaldehyde as the aldehyde precursor is critical to ensure the aminophenyl substituent is correctly positioned at the 4-position of the pyridine ring.
  • Reaction temperature control between 60–80 °C balances reaction rate and minimizes side reactions.
  • Polar aprotic solvents like DMF can improve regioselectivity but require careful pH control to avoid side products.
  • Oxidation with hydrogen peroxide or enzymatic methods provides cleaner conversion from dihydropyridine intermediates compared to harsh oxidants.
  • Structural characterization by X-ray crystallography reveals dihedral angles between the pyridine and aminophenyl rings typically range from 5° to 15°, influenced by steric and hydrogen bonding interactions.
  • Industrial scale synthesis benefits from continuous flow reactors and catalyst screening to improve yields and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aminating agents like ammonia or primary amines in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound 3a belongs to a broader class of 1,4-DHPs, which are known for their pharmacological versatility. Key analogues include:

Compound Name Substituent at Position 4 Ester Groups Key Structural Differences
3a (Target compound) 4-aminophenyl Methyl Electron-rich NH₂ group enhances polarity
Dimethyl 4-(4-methoxyphenyl) derivative 4-methoxyphenyl Methyl Methoxy (electron-donating) vs. amino
Diethyl 4-(3,4,5-trimethoxyphenyl) 3,4,5-trimethoxyphenyl Ethyl Bulky substituents; altered lipophilicity
Nifedipine 2-nitrophenyl Methyl Nitro (electron-withdrawing) vs. amino
  • Electron-Donating vs.
  • Ester Variations : Ethyl esters (e.g., diethyl derivatives) increase lipophilicity, affecting membrane permeability and metabolic stability .

Crystallographic and Hydrogen-Bonding Profiles

  • Compound 3a: Limited crystallographic data are available, but NMR (¹H and ¹³C) confirms the planar pyridine ring and aminophenyl orientation. Key shifts include δ 6.97 ppm (aromatic protons) and δ 168.24 ppm (ester carbonyl) .
  • Methoxy Analogue : Exhibits a flattened boat conformation in the dihydropyridine ring. N–H···O and C–H···O hydrogen bonds form zigzag layers parallel to the (001) plane, stabilized by C–H···π interactions .
  • Nifedipine Derivatives: Nitro groups disrupt hydrogen bonding, leading to less cohesive crystal packing compared to amino/methoxy analogues .

Physicochemical Properties

Property Compound 3a 4-Methoxy Derivative Diethyl 3,4,5-Trimethoxy Derivative
LogP ~2.5 (estimated) 2.8 3.2
Hydrogen Bond Donors 2 (NH₂) 1 (N–H) 1 (N–H)
Solubility (Water) Low Very low Insoluble
Thermal Stability High Moderate High

The amino group in 3a enhances water solubility slightly compared to methoxy analogues but remains largely lipophilic.

Biological Activity

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial and anti-inflammatory effects, and presents relevant data from various studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4

This compound features a pyridine ring substituted with two carboxylate groups and an amino group, which are critical for its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. A study highlighted its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The above table summarizes the MIC values obtained from in vitro studies, demonstrating the compound's potential as a novel antibacterial agent.

2. Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. In animal models of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.

Case Study: In Vivo Anti-inflammatory Study

A study conducted on rats evaluated the anti-inflammatory effects of the compound by measuring paw volume before and after administration. The results indicated:

  • Control Group: Significant increase in paw volume (p < 0.01).
  • Treatment Group: Reduced paw volume (p < 0.05).

These findings suggest that the compound may inhibit inflammatory mediators such as prostaglandins and cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antibacterial Action: The compound binds to bacterial ribosomes, inhibiting protein synthesis.
  • Anti-inflammatory Action: It modulates the activity of cyclooxygenase enzymes and reduces the production of pro-inflammatory cytokines.

Q & A

What are the optimal synthetic routes for preparing dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a cyclocondensation reaction between an aldehyde (e.g., 4-aminobenzaldehyde), β-ketoester derivatives, and ammonia. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and stoichiometric ratios. Polar aprotic solvents like DMF may enhance regioselectivity but require careful pH control to avoid byproducts such as open-chain intermediates. Purity (>95%) is confirmed via HPLC or NMR, with crystallography (e.g., X-ray) resolving structural ambiguities in diastereomers .

How can structural characterization of this compound address discrepancies in reported dihedral angles and hydrogen-bonding patterns?

X-ray crystallography is critical for resolving structural ambiguities. For example, dihedral angles between the pyridine ring and the 4-aminophenyl group may vary due to steric hindrance or hydrogen bonding. In related derivatives, angles range from 5–15°, influenced by substituent bulk (e.g., methoxy vs. nitro groups). Hydrogen-bonding networks (N–H⋯O or O–H⋯N) stabilize crystal packing; inconsistent reports may arise from polymorphic forms or solvent inclusion during crystallization. Pairing crystallography with DFT calculations (e.g., B3LYP/6-31G*) validates experimental data .

What computational strategies can predict the compound’s reactivity and regioselectivity in derivatization reactions?

Reaction path searches using quantum chemical methods (e.g., density functional theory) and machine learning (ML)-driven QSAR models can predict reactivity. For instance, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while molecular docking studies assess interactions with biological targets. ICReDD’s integrated approach combines computational screening with experimental validation to optimize reaction conditions (e.g., solvent polarity, catalysts) and minimize trial-and-error workflows .

How do substituent modifications on the pyridine ring impact structure-activity relationships (SAR) in pharmacological studies?

The 4-aminophenyl group enhances hydrogen-bonding potential with biological targets, while methyl groups at positions 2 and 6 improve metabolic stability. Comparative studies with analogs (e.g., 4-nitrophenyl or 4-fluorophenyl derivatives) show reduced activity due to steric clashes or electronic effects. For example, electron-withdrawing groups (e.g., nitro) decrease binding affinity to calcium channels, whereas amino groups improve solubility and target engagement .

What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve accelerated degradation tests (40–60°C, pH 1–13) monitored via HPLC-MS. Hydrolysis of ester groups is a primary degradation pathway, producing carboxylic acid derivatives. Forced degradation in acidic conditions (pH 1–3) cleaves the dihydropyridine ring, while oxidative stress (H₂O₂) generates N-oxide byproducts. Kinetic modeling (Arrhenius plots) predicts shelf life, and solid-state stability is assessed via PXRD to detect polymorphic transitions .

What mechanisms underlie its reported biological activity, and how can in vitro assays validate these effects?

The compound’s dihydropyridine core is associated with calcium channel modulation. In vitro assays include patch-clamp electrophysiology (L-type Ca²⁺ channels) and fluorescence-based calcium flux measurements. SAR studies suggest the 4-aminophenyl group enhances selectivity over other channel subtypes (e.g., T-type). Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa) further elucidate antiproliferative mechanisms .

What analytical challenges arise in quantifying trace impurities, and which techniques ensure robust detection?

Impurity profiling requires UPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid/acetonitrile). Key impurities include unreacted β-ketoesters (retention time ~8.2 min) and dimeric byproducts. Method validation follows ICH Q2(R1) guidelines, with LOQ ≤0.1%. For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, while NMR (¹³C DEPT) confirms regioisomeric purity .

How can researchers reconcile contradictory data on its crystallographic parameters across studies?

Discrepancies in unit cell parameters (e.g., axial lengths varying by 0.5–1.0 Å) may stem from solvent inclusion, temperature during data collection, or refinement software (e.g., SHELXL vs. OLEX2). Cross-validating datasets with the Cambridge Structural Database (CSD) and re-refining models using Hirshfeld surface analysis resolve inconsistencies. Collaborative data-sharing platforms (e.g., IUCr Journals) enhance reproducibility .

What degradation products form under photolytic conditions, and how are they characterized?

Photodegradation (ICH Q1B) under UV light (320–400 nm) generates quinoline derivatives via ring oxidation. LC-HRMS identifies m/z shifts (+16 Da for hydroxylation), while IR spectroscopy confirms C=O stretching (1700–1750 cm⁻¹) from ester cleavage. Computational toxicity prediction (e.g., ProTox-II) assesses the mutagenic potential of degradation products .

What strategies ensure reliable toxicity profiling in early-stage research?

In silico tools (e.g., Derek Nexus) predict hepatotoxicity and cardiotoxicity based on structural alerts (e.g., esterase-labile groups). In vitro assays include Ames tests (bacterial reverse mutation) and hERG channel inhibition studies. Acute toxicity (OECD 423) in rodent models evaluates LD₅₀, while metabolite identification (via hepatocyte incubation) screens for reactive intermediates .

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